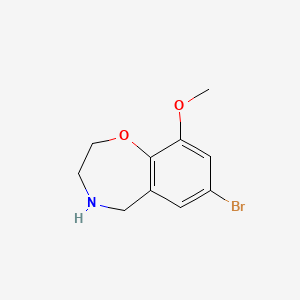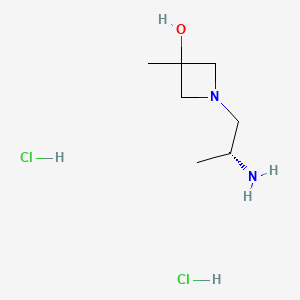
(R)-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride is a chiral compound with significant applications in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Jeffamine ED-2001: A diamine with primary amino groups at either end of a poly(ethylene glycol) backbone.
Poly(propylene glycol) bis(2-aminopropyl ether): A compound with similar structural features and applications.
Uniqueness
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride stands out due to its chiral nature and specific functional groups, which confer unique reactivity and selectivity in various chemical reactions. Its potential therapeutic applications and role as a chiral building block further highlight its significance in scientific research .
Propiedades
Fórmula molecular |
C7H18Cl2N2O |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
1-[(2R)-2-aminopropyl]-3-methylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(8)3-9-4-7(2,10)5-9;;/h6,10H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
Clave InChI |
SAXZORXTPRVZFQ-QYCVXMPOSA-N |
SMILES isomérico |
C[C@H](CN1CC(C1)(C)O)N.Cl.Cl |
SMILES canónico |
CC(CN1CC(C1)(C)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



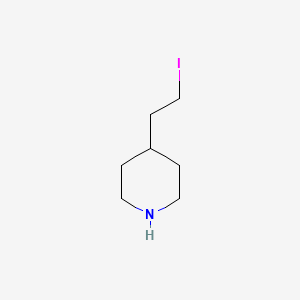
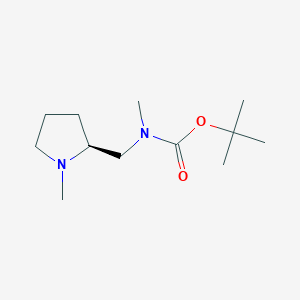
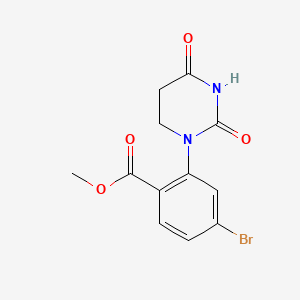

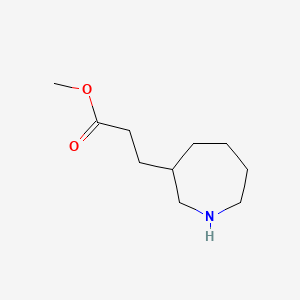
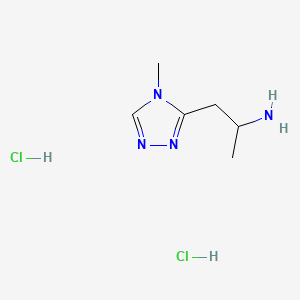
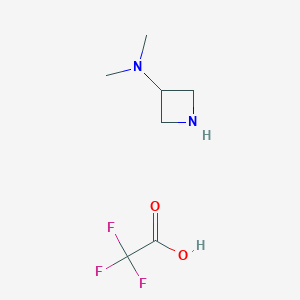


![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
